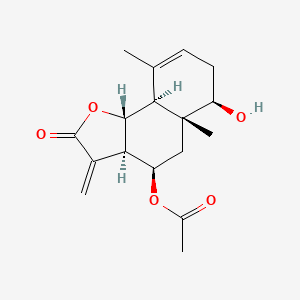
4-Hydroxy-6,7-dimethyl-2-oxo-2H-1-benzopyran-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-1-Benzopyran-3-carbonitrile, 4-hydroxy-6,7-dimethyl-2-oxo- is a chemical compound belonging to the benzopyran family. Benzopyrans are known for their diverse biological activities and are widely studied in medicinal chemistry. This particular compound is characterized by its unique structure, which includes a benzopyran core with hydroxy, dimethyl, and oxo functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzopyran-3-carbonitrile, 4-hydroxy-6,7-dimethyl-2-oxo- typically involves the reaction of salicylaldehyde with alkyl cyanoacetates . The reaction proceeds through a Knoevenagel condensation followed by cyclization to form the benzopyran core. The reaction conditions often include the use of a base such as ammonium acetate and solvents like dimethyl sulfoxide .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2H-1-Benzopyran-3-carbonitrile, 4-hydroxy-6,7-dimethyl-2-oxo- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitrile group can be reduced to amines.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a catalyst.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions include various substituted benzopyrans, amines, and ketones, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2H-1-Benzopyran-3-carbonitrile, 4-hydroxy-6,7-dimethyl-2-oxo- has several scientific research applications:
Mechanism of Action
The mechanism of action of 2H-1-Benzopyran-3-carbonitrile, 4-hydroxy-6,7-dimethyl-2-oxo- involves its interaction with various molecular targets and pathways. The hydroxy and oxo groups play a crucial role in its reactivity, allowing it to form hydrogen bonds and interact with enzymes and receptors. The nitrile group can also participate in nucleophilic addition reactions, further contributing to its biological activity .
Comparison with Similar Compounds
Similar Compounds
2-Oxo-2H-1-benzopyran-3-carbonitrile: Similar structure but lacks the hydroxy and dimethyl groups.
2,2-Dimethyl-2H-1-benzopyran-6-carbonitrile: Contains a dimethyl group but differs in the position of the nitrile group.
Pyrano[2,3-b]quinoline derivatives: Structurally related but contain additional fused rings.
Uniqueness
2H-1-Benzopyran-3-carbonitrile, 4-hydroxy-6,7-dimethyl-2-oxo- is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both hydroxy and dimethyl groups enhances its solubility and interaction with biological targets, making it a valuable compound for research and development .
Properties
CAS No. |
58138-54-8 |
|---|---|
Molecular Formula |
C12H9NO3 |
Molecular Weight |
215.20 g/mol |
IUPAC Name |
4-hydroxy-6,7-dimethyl-2-oxochromene-3-carbonitrile |
InChI |
InChI=1S/C12H9NO3/c1-6-3-8-10(4-7(6)2)16-12(15)9(5-13)11(8)14/h3-4,14H,1-2H3 |
InChI Key |
CWYKMZPNXASKAT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)OC(=O)C(=C2O)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Pyridine, 1,2,5,6-tetrahydro-2-[(4-methoxyphenyl)methyl]-3,4-dimethyl-](/img/structure/B14625971.png)





![2-Amino-6-phenyl-3,7-dihydropyrimido[4,5-b][1,4]oxazin-4-one](/img/structure/B14626006.png)


![Trimethyl{[1-(trimethylsilyl)ethenyl]oxy}silane](/img/structure/B14626019.png)

![{[3-(2,3-Dimethylazepan-1-yl)-3-oxopropoxy]sulfinyl}oxidanide](/img/structure/B14626031.png)
